Absence of Published Bioactivity Data Prevents Quantitative Differentiation
No peer‑reviewed study, patent, or authoritative database reports IC50, Ki, EC50, or any other quantitative biological activity value for N‑[2‑(furan‑2‑yl)‑2‑(1H‑pyrazol‑1‑yl)ethyl]oxane‑4‑carboxamide. The closest published series—pyrazol‑furan carboxamide Akt1 inhibitors—does not include this compound. Without bioactivity data, no differential claim can be supported. [1]
| Evidence Dimension | Akt1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Representative pyrazol‑furan carboxamide (compound 25e): IC50 = 30.4 nM (p‑PRAS40 in LNCaP cells) [1] |
| Quantified Difference | Not calculable |
| Conditions | LNCaP cell Western blot, p‑PRAS40 phosphorylation |
Why This Matters
Without target‑engagement data for the exact compound, scientific users cannot determine whether the oxane‑4‑carboxamide moiety offers any advantage over the published carboxamide variants.
- [1] Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur. J. Med. Chem. 2016, 117, 125–140. View Source
